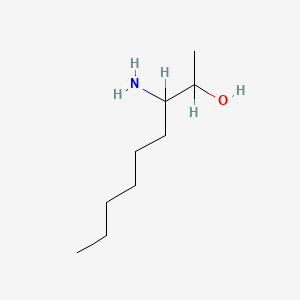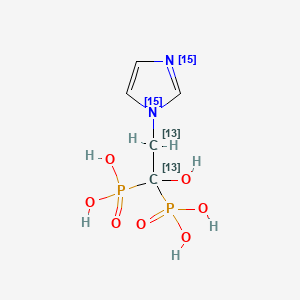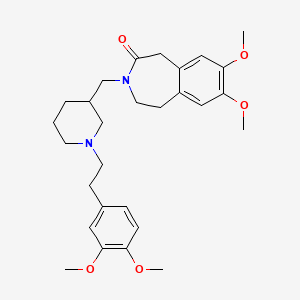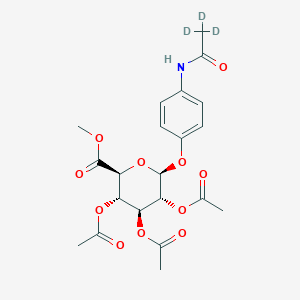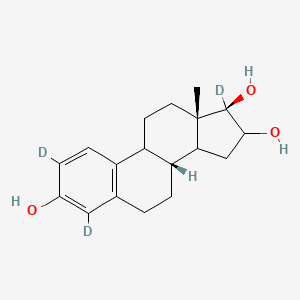
雌三醇-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol is a deuterated form of estriol, a naturally occurring estrogen. Estriol is one of the three main estrogens produced by the human body, the other two being estradiol and estrone. (8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol is used primarily in scientific research as an internal standard for mass spectrometry-based assays due to its stable isotope labeling, which allows for accurate quantification in complex biological matrices .
科学研究应用
(8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry to ensure accurate quantification of estriol in complex samples.
Biology: Helps in studying the metabolic pathways of estrogens and their role in various biological processes.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of estriol.
Industry: Employed in the quality control of pharmaceutical products containing estriol
作用机制
Target of Action
Estriol-d3, a derivative of Estriol, primarily targets estrogen receptors, which are found in various tissues including the breast, uterine, ovarian, skin, prostate, bone, fat, and brain . The mRNA interacts with ribosomes to produce specific proteins that express the effect of estriol upon the target cell . Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary .
Mode of Action
Estriol-d3, like other estrogens, modulates the pituitary secretion of gonadotropins, luteinizing hormone, and follicle-stimulating hormone through a negative feedback system . It can mimic the action of naturally produced hormones, leading cells to have unwarranted responses and then producing hormones at the wrong time or to an excessive extent .
Biochemical Pathways
Estriol-d3 affects several biochemical pathways. For instance, it promotes the generation of tolerogenic DCs with increased activation markers (CD80 and CD86), inhibitory costimulatory markers (PD-L1, PD-L2, B7-H3, and B7-H4), and increased anti-inflammatory (IL-10 and TGFβ) and decreased pro-inflammatory (IL-12, IL-23, and IL-6) cytokine mRNA expression .
Pharmacokinetics
The pharmacokinetics of Estriol-d3, including its bioavailability, metabolism, biological half-life, and other parameters, differ by route of administration . For instance, oral administration has a bioavailability of 5% and a half-life of 13-20 hours, while sublingual administration has a half-life of 8-18 hours .
Result of Action
Estriol-d3, as a weak estrogen, is used to treat conditions such as vaginal dryness and estrogen deficiency conditions, such as vaginitis and vulvar itching . It also plays a significant role in the development and maintenance of the female reproductive system and secondary sexual characteristics .
Action Environment
Environmental hormones, also known as endocrine-disrupting chemicals (EDCs), are discharged consistently and directly into surface waters with wastewater treatment plants (WWPTs) effluents, disposal sludges, and in storm-water runoff . These hormones have similar structures to natural hormones and can easily interfere with the normal hormone function of the human body . Acid preservation (HCl or H2SO4, pH 2) stabilizes the estrogenic and androgenic activities, and coupling acid preservation with the use of internal standards results in reliable and accurate recovery of a suite of androgens, estrogens, and progestogens for up to 14 days of storage at 48C .
生化分析
Biochemical Properties
Estriol-d3 interacts with various enzymes, proteins, and other biomolecules. It is part of the steroid hormones synthesized from cholesterol by multiple enzymes in the gonads, adrenal glands, and placenta . The nature of these interactions is complex and involves a series of biochemical reactions .
Cellular Effects
Estriol-d3 has profound effects on various types of cells and cellular processes. It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, Estriol-d3 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow Estriol-d3 to have a significant impact on the body’s physiological functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Estriol-d3 change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of Estriol-d3 vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Estriol-d3 is involved in several metabolic pathways, interacting with various enzymes or cofactors. It can also affect metabolic flux or metabolite levels . The specifics of these interactions are still being studied.
Transport and Distribution
Estriol-d3 is transported and distributed within cells and tissues in a manner that is still being researched. It may interact with various transporters or binding proteins, and these interactions could affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Estriol-d3 and any effects on its activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol involves the incorporation of deuterium atoms into the estriol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions on the molecule .
Industrial Production Methods
Industrial production of (8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), is common to verify the product’s quality .
化学反应分析
Types of Reactions
(8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol, like its non-deuterated counterpart, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different research applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of estriol-d3 can lead to the formation of estrone-d3, while reduction can yield various hydroxylated derivatives .
相似化合物的比较
Similar Compounds
Estradiol: A more potent estrogen compared to estriol, commonly used in hormone replacement therapy.
Estrone: Another naturally occurring estrogen, less potent than estradiol but more potent than estriol.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives
Uniqueness of (8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol
(8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical assays. This makes it particularly valuable in research settings where accurate measurement of estriol levels is crucial .
属性
IUPAC Name |
(8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13?,14-,15?,16?,17+,18+/m1/s1/i3D,8D,17D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROQIPRRNZUXQM-JFORYDAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3C2CC[C@]4(C3CC([C@]4([2H])O)O)C)C(=C1O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is Estriol-d3 used as an internal standard in the analysis of estrogens?
A1: Estriol-d3 is a deuterated form of Estriol, meaning it possesses the same chemical structure with the exception of three hydrogen atoms substituted by deuterium isotopes. This isotopic substitution results in similar chemical behavior to Estriol but with distinguishable mass spectrometric properties. This makes Estriol-d3 an ideal internal standard for mass spectrometry-based analysis of Estriol and other estrogens.
Q2: How does the use of Estriol-d3 improve the reliability of estrogen quantification in complex samples?
A: Both research papers utilize solid phase extraction techniques to isolate and concentrate estrogens from complex matrices, such as water samples [] and essential oils []. During these extraction and analysis processes, variations can occur due to:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
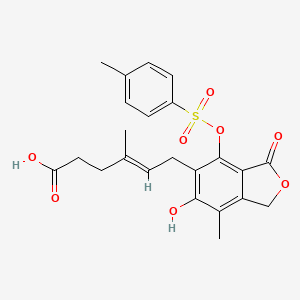
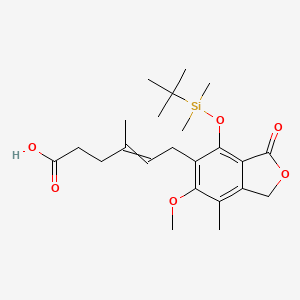
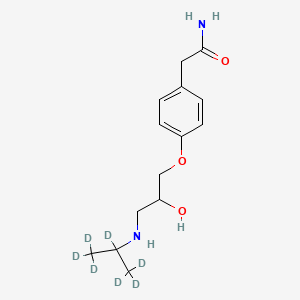
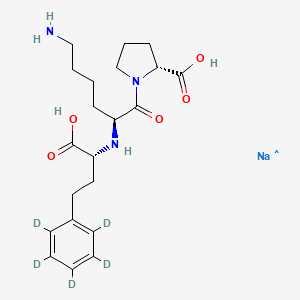
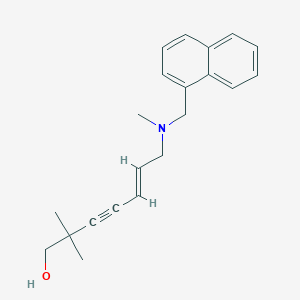
![[(3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1140570.png)
![[(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B1140571.png)
![[(3aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1140574.png)

